Ethyl 3,3-difluoro-4-methylpentanoate
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Description
Ethyl 3,3-difluoro-4-methylpentanoate is a chemical compound with the molecular formula C8H14F2O2 . It has a molecular weight of 180.19 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14F2O2/c1-4-12-7(11)5-8(9,10)6(2)3/h6H,4-5H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 180.19 . More specific physical and chemical properties were not available in the sources I found.Safety and Hazards
Ethyl 3,3-difluoro-4-methylpentanoate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces. It is recommended to use only non-sparking tools and to take precautionary measures against static discharge .
Future Directions
While specific future directions for Ethyl 3,3-difluoro-4-methylpentanoate were not found, the field of difluoromethylation has seen significant advances and continues to be an active area of research . This includes the development of new difluoromethylation reagents and methods for the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Properties
IUPAC Name |
ethyl 3,3-difluoro-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-4-12-7(11)5-8(9,10)6(2)3/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVBRRUTYHGZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C)C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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